molecular formula C25H32F3N5O8 B6295721 Ac-Gly-Ala-Lys-AMC Trifluoroacetate CAS No. 1926163-46-3

Ac-Gly-Ala-Lys-AMC Trifluoroacetate

Cat. No.: B6295721
CAS No.: 1926163-46-3
M. Wt: 587.5 g/mol
InChI Key: GCWXWJPVPJYVFG-DJKAKHFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Gly-Ala-Lys-AMC Trifluoroacetate is a peptide compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is a fluorogenic substrate used primarily for the determination of protease activity. Upon hydrolysis, it releases the fluorescent product 7-amino-4-methylcoumarin, which is detectable under UV light .

Mechanism of Action

Target of Action

The primary target of Ac-Gly-Ala-Lys-AMC Trifluoroacetate is the histone deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.

Mode of Action

This compound is used as a control peptide for protease-coupled HDAC assays . It interacts with its target HDAC by undergoing hydrolysis and releasing the fluorescent product 7-amino-4-methylcoumarin (AMC) .

Biochemical Pathways

The compound affects the biochemical pathway involving HDACs. By acting as a control peptide in HDAC assays, it helps in the determination of protease activity . The downstream effects include changes in gene expression regulated by the acetylation and deacetylation of histones.

Result of Action

The hydrolysis of this compound releases AMC, a fluorescent product . This fluorescence can be detected under UV light, providing a signal that indicates the activity of the protease .

Action Environment

For instance, it is recommended to be stored at temperatures below -15°C .

Biochemical Analysis

Biochemical Properties

Ac-Gly-Ala-Lys-AMC Trifluoroacetate is used in protease-coupled histone deacetylase (HDAC) assays . It interacts with various enzymes and proteins, particularly proteases, in biochemical reactions . When these proteases act on this compound, it undergoes hydrolysis and releases the fluorescent product 7-amino-4-methylcoumarin (AMC) .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate in protease activity assays . The hydrolysis of this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by proteases . This process releases AMC, which is fluorescent under UV light and can emit a fluorescent signal . This fluorescence can be used to measure the activity of the protease .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in protease activity assays . Over time, the fluorescence signal from the released AMC can be measured to determine the activity of the protease .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role as a substrate in protease activity assays . The hydrolysis of this compound by proteases is a key step in these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Gly-Ala-Lys-AMC Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ac-Gly-Ala-Lys-AMC Trifluoroacetate primarily undergoes hydrolysis reactions. The hydrolysis of the peptide bond releases the fluorescent product 7-amino-4-methylcoumarin .

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, which emits fluorescence under UV light .

Scientific Research Applications

Ac-Gly-Ala-Lys-AMC Trifluoroacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-Gly-Ala-Lys-AMC Trifluoroacetate is unique due to its specific sequence and the presence of trifluoroacetate, which enhances its solubility and stability. Its ability to release a fluorescent product upon hydrolysis makes it particularly valuable in high-throughput screening and diagnostic applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O6.C2HF3O2/c1-13-10-21(31)34-19-11-16(7-8-17(13)19)27-23(33)18(6-4-5-9-24)28-22(32)14(2)26-20(30)12-25-15(3)29;3-2(4,5)1(6)7/h7-8,10-11,14,18H,4-6,9,12,24H2,1-3H3,(H,25,29)(H,26,30)(H,27,33)(H,28,32);(H,6,7)/t14-,18-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWXWJPVPJYVFG-DJKAKHFESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F3N5O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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